(1R,2R)-N-methyl-2-(1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride
Overview
Description
(1R,2R)-N-methyl-2-(1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride: is a chemical compound with the molecular formula C9H16ClN3 . It is a derivative of cyclopentan-1-amine, featuring a pyrazolyl group and a methyl group attached to the nitrogen atom
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclopentanone as the starting material.
Formation of Cyclopentanone Derivative: Cyclopentanone is reacted with hydrazine to form cyclopentanone hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of a strong acid to form the pyrazole ring.
N-Methylation: The resulting pyrazole derivative is then N-methylated using methyl iodide or dimethyl sulfate.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: The industrial production of this compound involves scaling up the above synthetic route, optimizing reaction conditions, and ensuring high purity and yield. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
(1R,2R)-N-methyl-2-(1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the pyrazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole nitrogen or the cyclopentane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Pyrazole-1-oxide derivatives.
Reduction Products: Reduced pyrazole derivatives or cyclopentane derivatives.
Substitution Products: Substituted pyrazole or cyclopentane derivatives.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme inhibitors and as a tool in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
(1R,2R)-N-methyl-2-(1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride: can be compared with other similar compounds, such as:
(1R,2S)-2-(1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride: This compound has a similar structure but differs in the stereochemistry at the chiral center.
(1R,2R)-2-(4-Methylpiperazin-1-yl)cyclopentan-1-amine hydrochloride: This compound features a piperazine ring instead of a pyrazole ring.
Uniqueness: The presence of the pyrazole ring and the specific stereochemistry of the cyclopentane ring make this compound unique and suitable for specific applications where these features are required.
Properties
IUPAC Name |
(1R,2R)-N-methyl-2-pyrazol-1-ylcyclopentan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.ClH/c1-10-8-4-2-5-9(8)12-7-3-6-11-12;/h3,6-10H,2,4-5H2,1H3;1H/t8-,9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTIHJVPMASFIU-VTLYIQCISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC1N2C=CC=N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCC[C@H]1N2C=CC=N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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